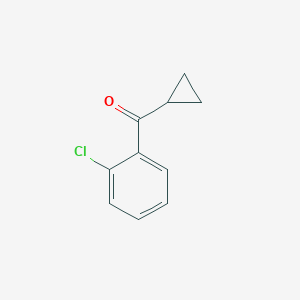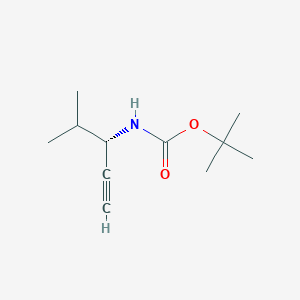
tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate involves several steps. One common method includes the reaction of tert-butyl chloroformate with the corresponding amine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a prodrug.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which then interacts with enzymes or receptors in biological systems. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl (S)-(4-methylpent-1-yn-3-yl)carbamate can be compared with other similar compounds such as:
Carbamic acid, phenyl-, 1-methylethyl ester: This compound has a phenyl group instead of the propynyl group, leading to different chemical and biological properties.
tert-Butyl (S)-but-3-en-2-ylcarbamate: This compound has a but-3-en-2-yl group, which affects its reactivity and applications.
Propiedades
Número CAS |
143327-78-0 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S)-4-methylpent-1-yn-3-yl]carbamate |
InChI |
InChI=1S/C11H19NO2/c1-7-9(8(2)3)12-10(13)14-11(4,5)6/h1,8-9H,2-6H3,(H,12,13)/t9-/m1/s1 |
Clave InChI |
XEDKAILLTLQJMB-SECBINFHSA-N |
SMILES isomérico |
CC(C)[C@@H](C#C)NC(=O)OC(C)(C)C |
SMILES |
CC(C)C(C#C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C#C)NC(=O)OC(C)(C)C |
Sinónimos |
Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)
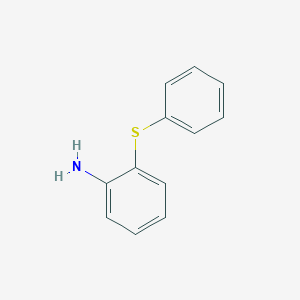

![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)
![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
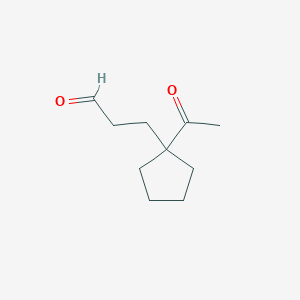
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)

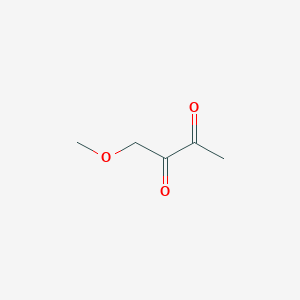
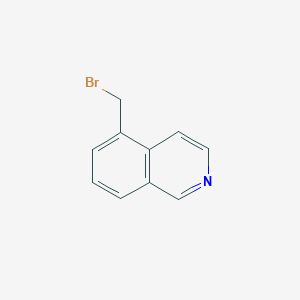
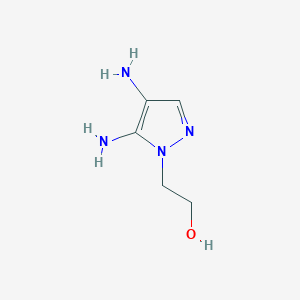
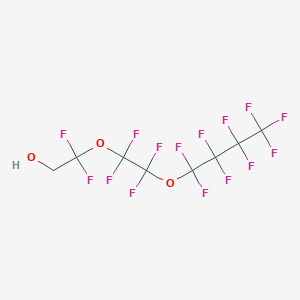
![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)
